Lipophilicity Advantage Over Primary Amine Analog (CAS 100155-73-5)
The target compound demonstrates a markedly higher calculated lipophilicity compared to its primary amine analog, 1-(pyridin-2-yl)propan-1-amine. This difference is critical for predicting membrane permeability and in vivo distribution. The N-methyl substitution in the target compound reduces hydrogen bonding potential and increases hydrophobic surface area, resulting in a higher XLogP value [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 0.7 for 1-(pyridin-2-yl)propan-1-amine (CAS 100155-73-5) |
| Quantified Difference | ΔXLogP = 0.5 (approx. 3.16-fold difference in partition coefficient) |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity directly influences the compound's suitability for applications requiring specific membrane permeability or hydrophobic interaction profiles, making it a distinct choice over the less lipophilic analog.
- [1] PubChem. (n.d.). 1-(2-Pyridyl)-1-propylamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/100155-73-5#section=Computed-Descriptors View Source
